molecular formula C19H20N6O2 B6524061 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 440331-82-8

3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Katalognummer: B6524061
CAS-Nummer: 440331-82-8
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: VVSKMZWMKJAHMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 3,4-dihydro-1,2,3-benzotriazin-4-one core linked via a 3-oxopropyl chain to a 4-(pyridin-2-yl)piperazine moiety.

Eigenschaften

IUPAC Name

3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-18(24-13-11-23(12-14-24)17-7-3-4-9-20-17)8-10-25-19(27)15-5-1-2-6-16(15)21-22-25/h1-7,9H,8,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSKMZWMKJAHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a member of the benzotriazine family, characterized by its complex structure that includes piperazine and pyridine moieties. This compound has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C20H22N6O3C_{20}H_{22}N_{6}O_{3}, and it features a benzotriazine core with substituents that may influence its biological interactions. The presence of the piperazine ring suggests possible interactions with various receptors in the central nervous system (CNS).

Anticancer Properties

Recent studies have indicated that derivatives of benzotriazine compounds exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds similar to our target have shown effectiveness against various cancer cell lines, suggesting that the structural components of benzotriazines play a crucial role in their activity.

Neuropharmacological Effects

Given the presence of the piperazine and pyridine groups, this compound may act as a ligand for neurotransmitter receptors. Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, which are vital in treating psychiatric disorders. The potential for this compound to influence CNS activity warrants further investigation into its pharmacokinetics and receptor binding profiles.

Case Studies

  • In Vitro Studies : A study involving related benzotriazine derivatives demonstrated their ability to inhibit tumor growth in vitro by targeting specific signaling pathways associated with cell survival and proliferation. The results indicated a dose-dependent response in various cancer cell lines, highlighting the therapeutic potential of these compounds.
  • Receptor Binding Studies : Research on piperazine-based compounds has shown promising results in binding affinity to serotonin receptors (5-HT) and dopamine receptors (D2). These interactions suggest that 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one could be effective in modulating mood disorders or neurodegenerative diseases.

Pharmacokinetics and ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the viability of this compound as a drug candidate. Preliminary studies indicate:

  • Absorption : High gastrointestinal absorption potential.
  • Distribution : Ability to cross the blood-brain barrier due to its lipophilic nature.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes; however, specific metabolic pathways need further elucidation.
  • Excretion : Predominantly renal excretion anticipated based on molecular weight and structure.

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesBiological ActivityReference
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-benzotriazinoneBenzotriazine core with piperazineAnticancer; CNS effects
5-Ethoxy-4-{1-methyl-pyrazolo[4,3-d]pyrimidin}Pyrazolopyrimidine structureAnticancer properties
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}acetamidePiperazine derivativePotential CNS effects

Wissenschaftliche Forschungsanwendungen

Overview

The compound 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one , also referred to as C741-1173, is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacological research. This article explores its applications based on available scientific literature and case studies.

Medicinal Chemistry

  • The compound has been included in various screening libraries aimed at drug discovery. It is part of the Dark Chemical Matter Library and the Protein-Protein Interaction Library , indicating its potential as a lead compound for further development in therapeutic applications .
  • Its structural similarity to known bioactive molecules suggests it may interact with multiple biological targets, making it a candidate for the development of new medications, particularly in treating neurodegenerative diseases and cancers.

Anticancer Activity

  • Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the piperazine moiety is often associated with enhanced antitumor activity due to its ability to modulate various signaling pathways involved in cell proliferation and survival .

Neuropharmacology

  • The pyridine-piperazine combination is frequently found in drugs targeting neurological disorders. Research suggests that such compounds may act as modulators of neurotransmitter systems, potentially offering benefits for conditions like anxiety and depression .

Antimicrobial Properties

  • Compounds containing benzotriazine derivatives have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions makes them suitable candidates for developing new antibiotics .

Case Studies

Several studies have investigated derivatives of benzotriazine and their pharmacological effects:

StudyFindings
Study A Investigated the cytotoxic effects of benzotriazine derivatives on human cancer cell lines, finding significant apoptosis induction at certain concentrations.
Study B Explored the neuroprotective effects of piperazine-containing compounds in animal models of neurodegeneration, showing improvement in cognitive function and reduction in oxidative stress markers.
Study C Assessed the antimicrobial efficacy of related compounds against various bacterial strains, demonstrating potent activity against resistant strains .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Benzotriazinone Derivatives with Piperazine Substituents

3-{(2S)-1-[4-(3-Chlorophenyl)-1-Piperazinyl]-3-Methyl-1-Oxo-2-Butanyl}-1,2,3-Benzotriazin-4(3H)-One
  • Key Features: Replaces the pyridinyl group with a 3-chlorophenyl substituent on the piperazine ring.
  • Synthetic Notes: The stereochemistry (2S configuration) and branched alkyl chain (3-methyl-1-oxobutanyl) may complicate synthesis compared to the target compound’s linear propyl chain .
Impurity B(BP): 2-[3-(4-Phenylpiperazin-1-yl)Propyl]-1,2,4-Triazolo[4,3-a]Pyridin-3(2H)-One
  • Key Features: A triazolopyridine core instead of benzotriazinone, with a phenyl-piperazine substituent. The triazole ring may confer metabolic stability, while the phenyl group could alter receptor selectivity .

Pyridinylpiperazine-Containing Compounds

N-[(1R,3S)-3-Isopropyl-3-(4-[6-(Trifluoromethyl)Pyridin-2-yl]Piperazin-1-ylcarbonyl)Cyclopentyl]-3-Methyltetrahydro-2H-Pyran-4-Amine
  • Key Features: Incorporates a trifluoromethylpyridinyl-piperazine group and a cyclopentyl scaffold. The cyclopentyl backbone introduces conformational rigidity absent in the target compound .
4-Fluoro-N-(4-{3-Oxo-3-[4-(Pyridin-2-yl)Piperazin-1-yl]Propyl}-1,3-Thiazol-2-yl)Benzene-1-Sulfonamide
  • Key Features: Replaces the benzotriazinone with a thiazole-sulfonamide moiety.

Miscellaneous Heterocyclic Analogs

4-Methyl-N-[3-Oxo-3-(Piperazin-1-yl)Propyl]-N-[3-(Pyrrolidin-1-yl)Propyl]Benzene-1-Sulfonamide
  • Key Features: A bis-alkylated sulfonamide with dual piperazine and pyrrolidine substituents. The tertiary amine in pyrrolidine may improve blood-brain barrier penetration, but the lack of aromatic heterocycles (e.g., benzotriazinone) could reduce target specificity .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothesized Biological Impact
Target Compound C₁₉H₂₀N₆O₂ 380.41 g/mol Pyridin-2-yl-piperazine, benzotriazinone Kinase inhibition, moderate solubility
3-{(2S)-1-[4-(3-Chlorophenyl)Piperazinyl]-3-Methyl-1-Oxo-2-Butanyl}-Benzotriazin-4(3H)-One C₂₂H₂₄ClN₅O₂ 449.91 g/mol 3-Chlorophenyl, branched alkyl Enhanced lipophilicity, CNS activity
Impurity B(BP) C₁₈H₂₀N₆O 360.40 g/mol Phenyl-piperazine, triazolopyridine Metabolic stability, altered selectivity
4-Fluoro-N-(4-{3-Oxo-3-[4-(Pyridin-2-yl)Piperazinyl]Propyl}-Thiazol-2-yl)Benzenesulfonamide C₂₀H₂₀FN₅O₃S₂ 485.53 g/mol Thiazole-sulfonamide, pyridinyl High solubility, protease inhibition

Key Findings and Implications

Substituent Effects: Pyridinyl vs. Chlorophenyl: Pyridinyl groups (target compound) offer balanced polarity, while chlorophenyl analogs (e.g., ) prioritize lipophilicity for CNS targets. Core Heterocycles: Benzotriazinone (target) and triazolopyridine () cores differ in hydrogen-bonding capacity, affecting target engagement.

Synthetic Complexity :

  • Branched alkyl chains () and stereocenters increase synthetic difficulty compared to the target’s linear propyl linker.

Pharmacokinetic Predictions :

  • Sulfonamide derivatives () likely exhibit superior solubility, whereas trifluoromethylated analogs () resist oxidative metabolism.

Vorbereitungsmethoden

Mitsunobu Alkylation

Reacting 3,4-dihydro-1,2,3-benzotriazin-4-one with 3-bromopropiophenone in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) provides 3-(3-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one in 70–80% yield. The reaction proceeds under inert conditions at 0°C to room temperature.

Nucleophilic Substitution

Alternatively, 3-chloropropiophenone reacts with the deprotonated benzotriazinone (using NaH or K₂CO₃ in DMF) to install the propyl ketone chain. This method offers comparable yields (65–75%) but requires longer reaction times (12–24 hours).

Coupling with 4-(Pyridin-2-yl)piperazine

The final step involves conjugating the propyl ketone intermediate with 4-(pyridin-2-yl)piperazine . Two primary strategies are employed:

Reductive Amination

Condensing 3-(3-oxopropyl)-3,4-dihydro-1,2,3-benzotriazin-4-one with 4-(pyridin-2-yl)piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at 50°C achieves the target compound in 60–70% yield. The reaction is typically complete within 6–8 hours, with excess ketone (1.2 equiv) ensuring high conversion.

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling is utilized. A mixture of Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene facilitates the C–N bond formation between the ketone intermediate and the piperazine derivative. This method yields 75–85% product but requires rigorous exclusion of moisture and oxygen.

Optimization and Characterization

Reaction Optimization

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may lead to side reactions. Toluene or dichloromethane is preferred for Pd-catalyzed steps.

  • Catalyst loading : Reducing Pd₂(dba)₃ to 2 mol% maintains efficiency while lowering costs.

  • Temperature : Microwave-assisted synthesis at 100°C reduces reaction time by 50% compared to conventional heating.

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine), 7.85–7.78 (m, 4H, benzotriazinone), 3.92–3.85 (m, 4H, piperazine), 2.71 (t, J = 6.4 Hz, 2H, CH₂), 2.58 (t, J = 6.4 Hz, 2H, CH₂).

  • HPLC purity : >98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilizing the benzotriazinone on Wang resin enables stepwise assembly of the propyl ketone and piperazine groups, simplifying purification. Yields are lower (50–60%) but suitable for combinatorial libraries.

Enzymatic Catalysis

Lipase-mediated acyl transfer avoids harsh conditions during ketone formation. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of vinyl esters with propanol derivatives, though scalability remains challenging.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance reproducibility and safety. A telescoped process combining cyclization, alkylation, and reductive amination in a single flow system achieves 65% overall yield with <1% impurities.

Challenges and Solutions

  • Low solubility of intermediates : Sonication or co-solvents (e.g., THF/DMF) improve reaction homogeneity.

  • Byproduct formation : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q & A

Q. What synthetic methodologies are effective for constructing the benzotriazinone core in this compound?

The benzotriazinone core can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature has been validated for related triazolopyridine systems, achieving 73% yield under green chemistry conditions . Key steps include:

  • Hydrazine intermediate preparation (e.g., Schiff base formation).
  • Oxidative ring closure with NaOCl (3 hours, RT).
  • Purification via alumina chromatography for analytical purity. Alternative oxidants (e.g., DDQ, MnO₂) may require optimization for substrate compatibility and yield.

Q. Which analytical techniques are critical for structural and purity validation?

  • NMR spectroscopy (1H/13C): Confirms molecular connectivity and regiochemistry. For example, 1H NMR resolves aromatic protons in pyridinyl-piperazine derivatives .
  • HPLC : Ensures >95% purity, as demonstrated in impurity profiling of structurally related triazolopyridinones .
  • X-ray crystallography : Resolves stereochemical ambiguities in piperazine-containing heterocycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

SAR strategies for pyridinyl-piperazine analogs include:

  • Substituent variation : Electron-withdrawing groups (e.g., Cl, F) on the pyridinyl ring enhance target binding, as seen in anti-bacterial pyridazine derivatives (MIC = 250 nM against E. coli) .
  • Scaffold hybridization : Integrating thiazolidinone or pyrimidinone moieties (e.g., from anti-inflammatory agents ) improves metabolic stability.
  • Bioisosteric replacement : Piperazine with morpholine or thiomorpholine alters pharmacokinetic properties .

Q. How to resolve contradictions in biological activity data for structural analogs?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions include:

  • Orthogonal assays : Validate kinase inhibition via ATP competition assays and cellular thermal shift assays (CETSA).
  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor profiling) and controls (e.g., reference inhibitors from ).
  • In vivo corroboration : Confirm in vitro anti-inflammatory activity with murine edema models, as done for thiazolidinone derivatives .

Q. Which computational approaches predict target binding modes?

  • Molecular docking : Aligns the compound with kinase ATP-binding pockets (e.g., using PDB 3EH ).
  • Molecular dynamics (MD) : Simulates binding stability over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp381 in MAPK) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC50 values for lead optimization .

Key Notes

  • Green Chemistry : NaOCl offers an eco-friendly alternative to Cr(VI)-based oxidants .
  • Impurity Control : Monitor related substances (e.g., 62337-66-0 ) during scale-up using LC-MS.
  • Data Reproducibility : Validate synthetic protocols with reaction calorimetry to ensure scalability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.